2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride
Overview
Description
2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H14Cl2N2O. It is known for its unique structure, which includes a chloro-substituted benzonitrile core linked to a piperidine ring via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-nitrobenzonitrile and piperidine.
Reaction: The nitro group of 2-chloro-4-nitrobenzonitrile is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Ether Formation: The resulting amine is then reacted with piperidine in the presence of a base like sodium hydride to form the ether linkage, yielding 2-Chloro-4-(piperidin-4-yloxy)benzonitrile.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-piperidinyloxy)benzonitrile
- 4-(Piperidin-4-yloxy)benzonitrile
- 2-Chloro-4-methoxybenzonitrile
Uniqueness
2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride stands out due to its specific substitution pattern and the presence of both chloro and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-piperidin-4-yloxybenzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c13-12-7-11(2-1-9(12)8-14)16-10-3-5-15-6-4-10;/h1-2,7,10,15H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUCCVWRWHHMPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)C#N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620482-39-4 | |
Record name | Benzonitrile, 2-chloro-4-(4-piperidinyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620482-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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